molecular formula C14H17N3S B5618959 1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine CAS No. 414879-58-6

1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B5618959
CAS No.: 414879-58-6
M. Wt: 259.37 g/mol
InChI Key: JJZAYFRBTJFRPC-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyridine and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of Pyridine and Thiophene Moieties: The pyridine and thiophene groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to various bioactive molecules.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and thiophene moieties can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both pyridine and thiophene moieties, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-5-15-14(3-1)17-8-6-16(7-9-17)11-13-4-10-18-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZAYFRBTJFRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252215
Record name 1-(2-Pyridinyl)-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414879-58-6
Record name 1-(2-Pyridinyl)-4-(3-thienylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414879-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinyl)-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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